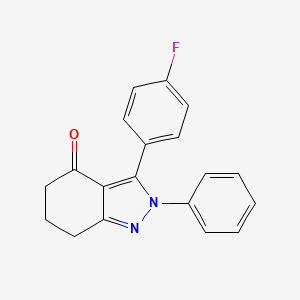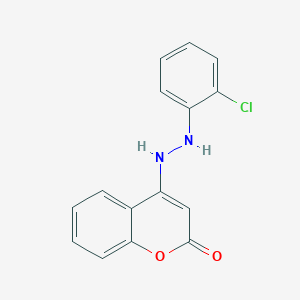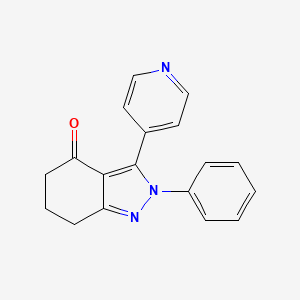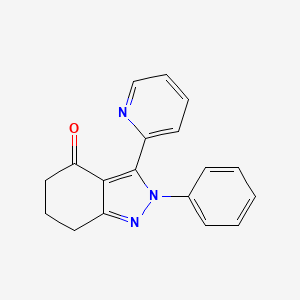
3-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with benzaldehyde to form an imine intermediate, which is then cyclized using a suitable catalyst to yield the desired indazole derivative. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-fluorophenyl)-1H-indazole: Another indazole derivative with similar structural features but different biological activities.
2-phenyl-6,7-dihydro-5H-indazol-4-one: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
4-fluoro-2-phenylindazole: A structurally related compound with distinct reactivity and applications.
Uniqueness
3-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one is unique due to the presence of both fluorophenyl and phenyl groups, which contribute to its specific electronic and steric properties. These features enhance its potential as a versatile scaffold for the development of new therapeutic agents and materials.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-14-11-9-13(10-12-14)19-18-16(7-4-8-17(18)23)21-22(19)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBJSXWCQWCLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[3-(2-chloroacetyl)-2-oxochromen-4-yl]-N-phenylacetamide](/img/structure/B8142621.png)
![N-benzyl-2-chloro-N-[3-(2-chloroacetyl)-2-oxochromen-4-yl]acetamide](/img/structure/B8142629.png)
![(3E)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B8142632.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B8142639.png)







![4-[(Naphthalen-2-ylamino)methyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8142694.png)
![4-chloro-3-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142704.png)
![4-chloro-3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142712.png)
